N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-11-14(2)25(24-13)19-8-6-16(22-23-19)20(26)21-10-9-15-5-7-17(27-3)18(12-15)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQALZALTDKQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through established procedures. The key steps may include:
- Formation of the pyridazine ring through cyclization reactions.
- Introduction of the pyrazolyl group via nucleophilic substitution or coupling reactions.
- Attachment of the dimethoxyphenethyl group through amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Medicinal Chemistry
Antiproliferative Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that pyrazole-based compounds can inhibit the growth of MCF-7 breast cancer cells and K-562 leukemia cells. The mechanism often involves interaction with biological targets such as DNA and protein structures, leading to cell cycle arrest and apoptosis .
Synthesis of New Derivatives
The synthesis of new pyrazole derivatives, including N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, has been explored for their potential as novel anticancer agents. These compounds are characterized by their ability to bind to specific molecular targets, which enhances their therapeutic efficacy .
Antifungal Properties
Recent studies have also highlighted the antifungal properties of pyrazole-based compounds. Coordination complexes formed with pyrazole amides have shown promising results against fungal pathogens, indicating their potential use in treating fungal infections .
Material Science
Catalytic Applications
this compound can serve as a ligand in coordination chemistry. Its complexes with transition metals have been studied for catalytic applications in polymerization reactions. For example, metal complexes derived from this compound have demonstrated effective catalytic activity in the ring-opening polymerization of lactide, achieving high conversion rates and producing polymers with desirable molecular weights .
Bio-Inorganic Chemistry
Metal Complexes and Biological Activity
The incorporation of this compound into metal complexes has been investigated for their bio-inorganic properties. These complexes exhibit unique interactions with biomolecules, influencing their biological activity and stability . Studies have shown that these metal-ligand systems can effectively target and bind to biological macromolecules, enhancing their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s pyridazine core is shared with several analogs but differs from tetrazine-based derivatives. Key comparisons include:
Table 1: Structural and Functional Comparisons
Spectroscopic and Crystallographic Insights
- IR Spectroscopy :
- The target compound’s carboxamide and pyrazole groups would exhibit νC=O (~1710 cm⁻¹) and νC=N (~1620 cm⁻¹) bands, comparable to Compound 16’s IR profile .
- The dichlorophenyl group in Compound 16 may reduce νC=N frequency (1610 cm⁻¹) due to electron-withdrawing effects, contrasting with the target compound’s methoxy groups, which are electron-donating .
- Hydrogen Bonding :
Stability and Reactivity
- The tetrazine derivative () is inherently less stable due to its electron-deficient core, whereas the pyridazine-based target compound likely exhibits greater thermal and oxidative stability .
- Nitro groups (e.g., in tetrazine derivatives) may increase sensitivity to reduction, whereas the target compound’s methoxy and methyl groups enhance steric protection .
Biological Activity
N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring, a pyrazole moiety, and a dimethoxyphenethyl substituent. Its molecular formula is with a molecular weight of approximately 356.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Activities
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit a broad spectrum of biological activities including:
- Antibacterial Activity : Pyrazole derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyrazole derivatives inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM against various strains .
- Anticancer Properties : The antiproliferative effects of pyrazole derivatives have been explored in several studies. One study reported that specific derivatives demonstrated significant cytotoxicity against cancer cell lines such as U937 cells, indicating potential for further development as anticancer agents .
- Anti-inflammatory Effects : Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Research has shown that certain pyrazole derivatives can reduce inflammation markers in vitro and in vivo models .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyrazole compounds act as enzyme inhibitors. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
- Receptor Modulation : The structural components may allow for interaction with various receptors involved in signaling pathways related to pain and inflammation .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antibacterial Study : A study involving various pyrazole derivatives showed that compounds with similar structural motifs exhibited zones of inhibition against E. coli and S. aureus, with some derivatives showing superior activity compared to standard antibiotics .
- Cytotoxicity Assay : In vitro assays conducted on U937 cells revealed that certain analogs of the compound resulted in significant cell death at low concentrations (IC50 values around 10 µM), suggesting strong potential as anticancer agents .
Q & A
Basic: What are the key synthetic strategies for preparing N-(3,4-dimethoxyphenethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine-3-carboxylic acid core via cyclization of diaminomaleonitrile with glyoxal derivatives under acidic conditions .
- Step 2: Introduction of the 3,5-dimethylpyrazole moiety via nucleophilic substitution at the pyridazine C6 position using 3,5-dimethyl-1H-pyrazole in the presence of a coupling agent like EDCI/HOBt .
- Step 3: Carboxamide formation by reacting the pyridazine-3-carboxylic acid intermediate with 3,4-dimethoxyphenethylamine under reflux in DMF or THF .
Optimization Tips: - Use anhydrous conditions for coupling steps to minimize hydrolysis.
- Monitor reaction progress via TLC and HPLC to isolate intermediates with >95% purity .
Basic: How is the compound characterized structurally in academic research?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy: and NMR to confirm substitution patterns (e.g., pyrazole methyl groups at δ 2.2–2.5 ppm, aromatic protons in dimethoxyphenethyl at δ 6.7–7.1 ppm) .
- X-ray Crystallography: Single-crystal analysis using SHELXL for precise bond-length/angle measurements and validation via CIF check with PLATON .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 438.2) .
Advanced: How can crystallographic disorder in the pyridazine ring be resolved during structure refinement?
Methodological Answer:
- Disorder Handling: Use SHELXL’s PART instruction to model split positions for overlapping atoms. Apply geometric restraints (e.g., SIMU/DELU) to maintain chemically reasonable bond lengths .
- Validation: Cross-validate with ADDSYM in PLATON to detect missed symmetry elements and ensure R-factor convergence below 5% .
- Case Example: For similar pyridazine derivatives, partial occupancy refinement of rotameric conformers improved R from 0.12 to 0.08 .
Advanced: How do hydrogen-bonding networks influence the compound’s crystal packing and stability?
Methodological Answer:
- Graph Set Analysis: Use Mercury software to identify motifs like chains involving pyridazine N atoms and methoxy O donors .
- Energetic Contributions: Lattice energy calculations (e.g., PIXEL method) quantify H-bond contributions (typically 30–40 kJ/mol per interaction) .
- Impact on Stability: Stronger networks correlate with higher melting points (>200°C) and reduced hygroscopicity .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays in triplicate .
- Structural Confounds: Verify compound purity via NMR (if fluorinated analogs exist) and rule out degradation products .
- Case Study: Discrepancies in IC values for pyrazole derivatives (e.g., 2–50 μM) were traced to variations in cell-line passage numbers .
Advanced: What computational methods predict the compound’s binding affinity to kinase targets?
Methodological Answer:
- Docking: Use AutoDock Vina with PyRx to model interactions with ATP-binding pockets (e.g., CDK2). Validate poses with MD simulations in GROMACS .
- Pharmacophore Mapping: Identify critical features like the pyridazine carboxamide as a hinge-binding motif .
- Limitations: Overprediction of affinity (ΔG error ±2 kcal/mol) due to solvation effects; calibrate with experimental SPR data .
Basic: What analytical techniques ensure purity >98% for in vitro studies?
Methodological Answer:
- HPLC: Use a C18 column (MeCN/HO + 0.1% TFA gradient) with UV detection at 254 nm. Retention time ~12.3 min .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values (e.g., C: 62.61%, H: 3.75%, N: 20.86%) .
- Karl Fischer Titration: Ensure water content <0.5% to prevent hydrolysis during storage .
Advanced: How does the 3,4-dimethoxyphenethyl group modulate solubility and bioavailability?
Methodological Answer:
- LogP Optimization: The group increases logP by ~1.5 units compared to unsubstituted phenethyl, enhancing membrane permeability but reducing aqueous solubility (from 25 mg/mL to <5 mg/mL) .
- Prodrug Strategies: Introduce phosphate esters at the methoxy groups to improve solubility for IV administration .
- In Silico Tools: Use SwissADME to predict bioavailability (typically 45–60% for this scaffold) .
Advanced: What strategies resolve regioselectivity challenges during pyrazole functionalization?
Methodological Answer:
- Directing Groups: Install a nitro group at pyrazole C4 to bias substitution to C5; later reduce to NH .
- Metal Catalysis: Use Pd(OAc)/Xantphos for Suzuki coupling at pyridazine C6 with 3,5-dimethylpyrazole boronate .
- Microwave Synthesis: Reduce reaction time from 24h to 2h while maintaining >90% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
